2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Lipophilicity Drug-likeness CNS drug discovery

2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine belonging to the octahydropyrrolo[3,4-c]pyrrole class, characterized by a rigid core scaffold decorated with benzyl, isopropyl, and methyl substituents. This scaffold serves as a privileged structure in medicinal chemistry, notably as an isosteric replacement for piperazine rings and as a core for orexin receptor antagonists.

Molecular Formula C17H26N2
Molecular Weight 258.4 g/mol
CAS No. 2098094-94-9
Cat. No. B1480938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
CAS2098094-94-9
Molecular FormulaC17H26N2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCC(C)C1C2CN(CC2CN1CC3=CC=CC=C3)C
InChIInChI=1S/C17H26N2/c1-13(2)17-16-12-18(3)10-15(16)11-19(17)9-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12H2,1-3H3
InChIKeyWAWUURVMWPXQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2098094-94-9): Procurement & Differentiation Guide


2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine belonging to the octahydropyrrolo[3,4-c]pyrrole class, characterized by a rigid core scaffold decorated with benzyl, isopropyl, and methyl substituents [1]. This scaffold serves as a privileged structure in medicinal chemistry, notably as an isosteric replacement for piperazine rings and as a core for orexin receptor antagonists [2]. The compound's distinct substitution pattern differentiates it from simpler mono- or di-substituted analogs and is a key determinant of its physicochemical profile and potential biological target engagement.

Why 2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole Cannot Be Generically Substituted


Within the octahydropyrrolo[3,4-c]pyrrole chemical space, simple substitutional interchange fails because seemingly minor modifications, such as the addition of a single benzyl group, drastically alter key physicochemical properties that govern downstream performance in biological assays. As demonstrated below, the target compound is not merely a congener but possesses a quantifiably distinct profile in terms of lipophilicity, hydrogen bonding capacity, and molecular size compared to its closest analog, 1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole [1]. These differences directly impact critical drug-likeness parameters, including membrane permeability and CNS penetration potential, making blind substitution a source of experimental irreproducibility and project delay.

Product-Specific Quantitative Evidence for 2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole


Lipophilicity (XLogP3) Comparison Against the Core Scaffold Analog

The introduction of a benzyl substituent at position 2 dramatically elevates lipophilicity relative to the 2-hydrogen analog. The target compound's computed XLogP3-AA value of 3.3 [1] represents a 2.0 log unit increase over the 1.3 value for 1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole [2]. This differential shift is substantial, moving the compound into a physicochemical space more consistent with passive membrane permeation and blood-brain barrier penetration, while the comparator remains substantially less lipophilic.

Lipophilicity Drug-likeness CNS drug discovery

Hydrogen Bond Donor Count: Consequence of Substitution on Key ADME Parameter

The benzyl substitution in the target compound eliminates the secondary amine N-H present in the unsubstituted analog, reducing the Hydrogen Bond Donor (HBD) count from 1 to 0 [1][2]. A HBD count of 0 is a favorable attribute in CNS drug design, where reducing hydrogen bond donors is associated with enhanced brain penetration, in contrast to the comparator which possesses one HBD.

Hydrogen bonding Oral bioavailability CNS permeability

Scaffold Provenance in mGlu1 Negative Allosteric Modulation and Orexin Receptor Antagonism

The octahydropyrrolo[3,4-c]pyrrole core is a recognized privileged scaffold in CNS drug discovery. It has been validated as an isosteric replacement for piperazine in mGlu1 negative allosteric modulators, with characterized SAR demonstrating the impact of N-substitution on functional activity [1]. Concurrently, patent literature exemplifies this scaffold as the core of potent dual orexin receptor antagonists, with specific derivatives showing EEG-confirmed sleep promotion comparable to suvorexant, a clinically approved insomnia treatment [2]. While the target compound's own biological data is not publicly available, it carries the exact, validated scaffold and a substitution pattern not explored in these published series, representing a distinctive chemical entry point for these therapeutically relevant targets.

mGlu1 Orexin receptor Allosteric modulator Insomnia

Optimal Research and Industrial Application Scenarios for 2-Benzyl-1-isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole


Chemical Probe Synthesis for CNS Target Engagement Studies

Leveraging the compound's high lipophilicity (XLogP3 = 3.3) and zero HBD count [1][2], this analog is ideally suited as a starting point for designing novel mGlu1 negative allosteric modulators or orexin receptor antagonists, where scaffold validation is already established but novel substitution vectors remain underexplored [3][4].

Lipophilic Reference Standard in Physicochemical Property Profiling

The 2.0 log unit lipophilicity increase over the des-benzyl analog makes the target compound a valuable reference standard for calibrating chromatographic logP methods (e.g., RP-HPLC hydrophobicity index) or for validating in silico models that predict membrane permeation, due to its well-defined, extreme shift in lipophilicity resulting from a single benzyl addition [1][2].

SAR Exploration of N-Benzyl Effects on Biological Activity

Publications demonstrate that 2-aryl and 2-benzyl substitutions on the octahydropyrrolo[3,4-c]pyrrole core exert profound effects on NMR chemical shifts and, by extrapolation, on receptor binding conformations [3]. Systematic procurement of the 2-benzyl derivative alongside 2-methyl, 2-phenyl, and 2-(3-trifluoromethylphenyl) analogs enables comprehensive SAR studies to delineate the electronic and steric requirements for target engagement.

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